![molecular formula C29H29N3O3 B2423853 N-benzhydryl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 896050-08-1](/img/structure/B2423853.png)
N-benzhydryl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Description
N-benzhydryl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as BHIN, is a novel compound that has shown promising results in scientific research. BHIN belongs to the class of indole-based compounds and has been synthesized using various methods.
Scientific Research Applications
- The compound’s antioxidant potential has been investigated. It was synthesized by condensing 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives . The resulting N-benzhydryl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide showed considerable antioxidant activity in both ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) assays. Notably, compounds 3j, 3a, and 3k exhibited remarkable activity at low concentrations .
- Indole derivatives have been explored for their anti-HIV activity. While not specifically mentioned for this compound, the broader class of indole derivatives has shown promise in combating HIV .
- A dual-target fluorescent chemosensor, BQC (N-benzhydryl-2-(quinolin-2-ylmethylene)hydrazine-1-carbothioamide), was synthesized. BQC effectively detects both In3+ ions and ClO− ions with low detection limits .
- The compound’s reactivity has been explored in tandem addition/cyclization reactions. For instance, treatment of 2-(benzylideneamino)benzonitrile with phenylmagnesium bromide delivered cyclization products, including N-benzhydryl-2-(imino-(phenyl)-methyl)aniline .
- Derivatives of indole, including this compound, have diverse biological and clinical applications. While specific clinical studies are not mentioned, the indole framework remains an area of interest due to its pharmacological activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties .
- Indole-3-acetic acid, a plant hormone, is produced from tryptophan degradation in higher plants. Although not directly related to this compound, indole derivatives play a crucial role in plant growth and development .
Antioxidant Activity
Anti-HIV Properties
Fluorescent Chemosensor
Tandem Addition/Cyclization
Biological and Clinical Applications
Plant Hormone Analog
properties
IUPAC Name |
N-benzhydryl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3/c1-3-31(4-2)26(33)20-32-19-24(23-17-11-12-18-25(23)32)28(34)29(35)30-27(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-19,27H,3-4,20H2,1-2H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSLWTFBRYXNMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide |
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